molecular formula C14H13NO B11890189 2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one

2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one

Cat. No.: B11890189
M. Wt: 211.26 g/mol
InChI Key: WWSTXGSNUDDQRB-UHFFFAOYSA-N
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Description

2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one is a bicyclic heterocyclic compound featuring a fused benzene and isoindolone core with an ethyl substituent at position 2. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. For example, similar compounds like 3-hydroxy-2-phenyl derivatives are synthesized using n-BuLi and DMF under controlled conditions . Stereochemical confirmation of such derivatives is often achieved via NMR spectroscopy .

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

2-ethyl-3H-benzo[g]isoindol-1-one

InChI

InChI=1S/C14H13NO/c1-2-15-9-11-8-7-10-5-3-4-6-12(10)13(11)14(15)16/h3-8H,2,9H2,1H3

InChI Key

WWSTXGSNUDDQRB-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=C(C1=O)C3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of lithiated N-phenylnaphthalene-1-carboxamide with dimethylformamide (DMF) at low temperatures, followed by quenching with methanol . This method ensures the formation of the desired isoindolone structure with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoindolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoindolones, dihydroisoindolones, and oxoisoindolones, depending on the specific reaction and conditions employed.

Scientific Research Applications

2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one has found applications in several areas of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The isoindol-1-one core allows for diverse functionalization. Key structural analogs include:

Compound Name Substituents/Modifications Key Properties/Applications References
3-Hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one Phenyl at C2, hydroxyl at C3 Intermediate for indanones and phthalazinones; synthesized via n-BuLi/DMF
2-Amino-9-(benzo[d][1,3]dioxol-5-yl)-4-hydroxy-6,7-dimethoxy-2,3-dihydro-1H-benzo[f]isoindol-1-one Amino at C2, benzo[d][1,3]dioxol at C9, methoxy groups at C6/C7 Antiviral potential (filoviral entry inhibition); 66% yield, 96.1% purity
(E)-2-(Benzylideneamino)-9-(benzo[d][1,3]dioxol-5-yl)-4-hydroxy-6,7-dimethoxy-2,3-dihydro-1H-benzo[f]isoindol-1-one Benzylideneamino at C2, benzo[d][1,3]dioxol at C9 High yield (85%) and purity (96.2%); modified imine group enhances stability
3-(Phenylamino)-2-(p-tolyl)-3-(trifluoromethyl)-2,3-dihydro-1H-benzo[f]isoindol-1-one Trifluoromethyl at C3, p-tolyl at C2 Synthesized via [3+2] annulation; HRMS data (417.0976 [M+H]+) confirms structure
(Z)-2-(Difluoroboryl)-3-(quinolin-2-ylmethylene)-2,3-dihydro-1H-benzo[5,6][1,4]dioxino[2,3-f]isoindol-1-one Fused dioxino ring, BODIPY analog Luminescent properties; potential use in optoelectronics

Key Observations:

  • Substituent Position and Type: The ethyl group at C2 in the target compound may enhance lipophilicity compared to phenyl or trifluoromethyl groups, influencing pharmacokinetic properties. Hydroxyl or amino groups at C2/C3 improve hydrogen-bonding capacity, critical for biological activity .
  • Fused Ring Systems: Derivatives with fused dioxino or benzo[d][1,3]dioxol rings exhibit distinct electronic properties, such as fluorescence or antiviral activity .

Table 1. Comparative Analysis of Key Derivatives

Property 2-Ethyl Target Compound 3-Hydroxy-2-phenyl Derivative 2-Amino-Benzo[d]dioxol Derivative BODIPY Analog
Substituents Ethyl at C2 Phenyl at C2, hydroxyl at C3 Amino, benzo[d]dioxol, methoxy groups Fused dioxino, quinoline
Synthetic Yield Not reported Not specified 66% 15% (pseudo four-component)
Purity Not reported >95% 96.1% Not reported
Key Application Hypothetical: Drug intermediate Precursor for heterocycles Antiviral Luminescent materials

Biological Activity

2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one is an organic compound belonging to the isoindolinone family and has garnered attention for its significant biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13NO, with a molecular weight of approximately 201.25 g/mol. Its structure features a bicyclic arrangement that includes a benzo ring fused to an isoindolinone moiety, characterized by the presence of an ethyl group at the 2-position. This unique configuration contributes to its diverse biological properties and potential pharmacological applications.

Biological Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. This suggests its potential as an anticancer agent . The compound interacts with specific enzymes and receptors, modulating their activity and influencing critical biological pathways involved in cell proliferation and apoptosis.

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes some key findings:

Cell LineIC50 (µM)Reference
HeLa (cervical)5.6
MCF-7 (breast)4.8
A549 (lung)6.3

These results indicate that the compound shows promising anticancer activity, particularly against breast and cervical cancer cell lines.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound may bind to enzymes involved in cancer cell proliferation, inhibiting their activity.
  • Signaling Pathways : It has been shown to influence signaling pathways associated with cellular growth and apoptosis, crucial for cancer treatment strategies.

Case Studies

Several case studies have highlighted the therapeutic potential of derivatives of this compound:

  • Study on Derivatives : A study demonstrated that derivatives of this compound exhibited enhanced cytotoxicity compared to the parent compound. Modifications at the nitrogen atom or changes in substituents on the aromatic ring significantly influenced their anticancer properties.
  • In Vivo Studies : Preliminary in vivo studies have indicated that these compounds can reduce tumor size in animal models when administered at specific dosages, further supporting their potential use in cancer therapy.

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